molecular formula C18H16ClN3O2S B3015103 N-[2-(4-chlorophenyl)ethyl]-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide CAS No. 422528-05-0

N-[2-(4-chlorophenyl)ethyl]-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide

Cat. No.: B3015103
CAS No.: 422528-05-0
M. Wt: 373.86
InChI Key: DKRVUUQMSGVUEM-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a quinazolinone core, along with a chlorophenyl and a sulfanylidene group, contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)ethyl]-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Sulfanylidene Group: The sulfanylidene group can be introduced by reacting the quinazolinone intermediate with sulfur or sulfur-containing reagents such as thiourea.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorophenyl halide reacts with the quinazolinone intermediate.

    Final Acetamide Formation: The final step involves the acylation of the intermediate with an appropriate acylating agent, such as acetic anhydride, to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazolinone core or the sulfanylidene group, potentially converting them to more reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced quinazolinone derivatives and thiols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-chlorophenyl)ethyl]-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific biological targets.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The chlorophenyl and sulfanylidene groups may enhance binding affinity and specificity, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 2-phenylquinazolin-4(3H)-one and 2-methylquinazolin-4(3H)-one share the quinazolinone core but differ in their substituents.

    Chlorophenyl Derivatives: Compounds such as 4-chlorophenylacetic acid and 4-chlorophenylalanine have the chlorophenyl group but lack the quinazolinone core.

    Sulfanylidene Derivatives: Compounds like thiourea and thioacetamide contain the sulfanylidene group but differ in their overall structure.

Uniqueness

N-[2-(4-chlorophenyl)ethyl]-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide is unique due to the combination of its quinazolinone core, chlorophenyl group, and sulfanylidene group. This unique structure imparts specific chemical and biological properties that are not found in other compounds with only one or two of these features.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2S/c19-13-7-5-12(6-8-13)9-10-20-16(23)11-22-17(24)14-3-1-2-4-15(14)21-18(22)25/h1-8H,9-11H2,(H,20,23)(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKRVUUQMSGVUEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CC(=O)NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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